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molecular formula C12H12O2 B8574207 2-(Methoxymethylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 40685-41-4

2-(Methoxymethylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8574207
M. Wt: 188.22 g/mol
InChI Key: ARTJMIFJJBCYIO-UHFFFAOYSA-N
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Patent
US05753663

Procedure details

The 2-formyl-1-tetralone derivative of formula (3) is converted to the corresponding 2-enol ether of formula (4) by reacting a compound of formula (3) with an alcohol, preferably methanol, in the presence of a catalytic amount of a strong acid, preferably concentrated sulfuric acid. The reaction is preferably carried out at a temperature of about the reflux temperature of the alcohol, for about 5 minutes to 2 hours, preferably about 15 minutes. The product of formula (4), a 2-methoxymethylene-1-tetralone derivative, is isolated by conventional means, preferably by precipitation and filtration, and is reacted in the next step without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:13])=[O:2].S(=O)(=O)(O)O.[CH3:19]O>>[CH3:19][O:2][CH:1]=[C:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1C(C2=CC=CC=C2CC1)=O
Step Three
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-enol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC=C1C(C2=CC=CC=C2CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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